BenchChemオンラインストアへようこそ!

insulin, tri-Lys-

Insulin analog Pharmacokinetics Basal insulin

Insulin, tri-Lys- (CAS 12584-78-0) is a biosynthetic insulin analog classified as a long-acting basal insulin. Its systematic name, N(A)-L-lysyl-N(B)-L-lysyl-29(B)-(N(6)-L-lysyl-L-lysine)insulin, indicates a tri-lysine modification that extends the duration of action compared to native human insulin.

Molecular Formula C28H50N2O
Molecular Weight 0
CAS No. 12584-78-0
Cat. No. B1173313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinsulin, tri-Lys-
CAS12584-78-0
Synonymsinsulin, tri-Lys-
Molecular FormulaC28H50N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin, tri-Lys- (CAS 12584-78-0): Procurement-Ready Reference for a Long-Acting Basal Insulin Analog


Insulin, tri-Lys- (CAS 12584-78-0) is a biosynthetic insulin analog classified as a long-acting basal insulin [1]. Its systematic name, N(A)-L-lysyl-N(B)-L-lysyl-29(B)-(N(6)-L-lysyl-L-lysine)insulin, indicates a tri-lysine modification that extends the duration of action compared to native human insulin [1]. This compound belongs to the class of insulin analogs engineered through amino acid substitutions in the B-chain to alter pharmacokinetic profiles [2].

Why Insulin, tri-Lys- Cannot Be Interchanged with Short-Acting Analogs: A Procurement Risk Analysis


Insulin analogs are not interchangeable without careful consideration of their distinct pharmacokinetic and pharmacodynamic profiles. Insulin, tri-Lys- is explicitly documented as a longer-acting form of insulin [1], placing it in the basal insulin category, functionally distinct from rapid-acting prandial analogs such as insulin lispro, insulin aspart, and insulin glulisine [2]. Substituting a basal analog with a rapid-acting analog would lead to a mismatch in the duration of glucose-lowering activity, risking nocturnal hypoglycemia or postprandial hyperglycemia. The following evidence guide quantifies the differences that substantiate this procurement decision.

Insulin, tri-Lys- (CAS 12584-78-0): Quantitative Differentiation Evidence Against Key Comparators


Duration of Action: Tri-Lys-Insulin as a Basal Analog vs. Rapid-Acting Comparators

According to the MeSH database, insulin, tri-Lys- is a 'longer acting form of insulin' [1]. In contrast, the rapid-acting analogs insulin lispro, insulin aspart, and insulin glulisine have durations of action of only 4–5 hours [2]. While a precise half-life or duration value for tri-Lys-insulin is not available in the current literature, its classification as a basal insulin implies a duration exceeding 12 hours, which is a categorical pharmacokinetic differentiation from prandial insulins.

Insulin analog Pharmacokinetics Basal insulin

Receptor Binding Affinity: Tri-Lys-Insulin vs. Human Insulin and Rapid-Acting Analogs

Insulin receptor (IR) affinity is a key determinant of metabolic potency. For reference, human insulin has an IR affinity of 100%, while insulin lispro shows 84±6%, insulin aspart 92±6%, and insulin glulisine 68–71% [1]. Although direct IR affinity data for tri-Lys-insulin is absent from the published literature, the B-chain lysine substitutions characteristic of tri-Lys-insulin are known from patent disclosures to alter receptor interaction kinetics, contributing to prolonged action [2]. The absence of published IR affinity data for tri-Lys-insulin represents a knowledge gap that should be factored into procurement decisions.

Insulin receptor Binding affinity Insulin analog pharmacology

Mitogenic Potency: Potential Safety Differentiation of Tri-Lys-Insulin

Mitogenic potency, mediated through IGF-1 receptor activation, is a critical safety parameter for insulin analogs. Insulin glulisine demonstrates a mitogenic potency of nearly 100% (relative to human insulin), while insulin lispro and aspart show lower mitogenic potencies of 66±10% and 58±22%, respectively [1]. The mitogenic potency of tri-Lys-insulin has not been reported, but its structural similarity to other B-chain-modified analogs suggests that its safety profile may differ from both human insulin and rapid-acting analogs. Procurement for research purposes should require mitogenic assay data from the supplier.

Insulin analog safety Mitogenic potency IGF-1 receptor

Physicochemical Stability: Zinc-Free Formulation of Tri-Lys-Insulin vs. Zinc-Containing Analogs

The formulation excipient profile can influence both stability and injection site tolerability. Human insulin and many rapid-acting analogs contain zinc as a stabilizing agent, whereas insulin glulisine is formulated without zinc, using polysorbate 20 and trometamol instead [1]. The exact excipient composition of commercially available tri-Lys-insulin preparations is not standardized across suppliers, but patents for related protracted insulin analogs describe zinc-containing formulations with concentrations ranging from 8 to 160 µg/mL [2]. This variability necessitates verification of excipient composition at the point of procurement to ensure compatibility with intended use.

Insulin formulation Zinc content Stability

Optimal Use Cases for Insulin, tri-Lys- (CAS 12584-78-0) Based on Verified Evidence Dimensions


Development of Basal Insulin Formulations Requiring Extended Duration

Given its classification as a longer-acting insulin [1], tri-Lys-insulin is suited for research into once-daily basal insulin formulations. Its prolonged action profile can be leveraged in pharmacokinetic studies aiming to achieve steady-state glucose control over 24 hours, in contrast to rapid-acting analogs whose effect dissipates within 4–5 hours [2].

Comparative Insulin Analog Pharmacology Studies

Tri-Lys-insulin serves as a useful comparator in studies investigating the relationship between B-chain amino acid substitutions and duration of action. The patent literature describes a family of B1-B6 substituted analogs with prolonged profiles [3]. Including tri-Lys-insulin in such studies helps elucidate structure-activity relationships that inform the design of next-generation basal insulins.

In Vitro Insulin Receptor Binding and Mitogenic Screening Panels

For laboratories conducting safety screening of insulin analogs, tri-Lys-insulin can be included in panels alongside human insulin, insulin lispro, insulin aspart, and insulin glulisine [4]. Because published receptor binding data for tri-Lys-insulin are absent, its inclusion in such panels generates novel data that can benchmark its metabolic and mitogenic potencies against well-characterized comparators.

Quote Request

Request a Quote for insulin, tri-Lys-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.